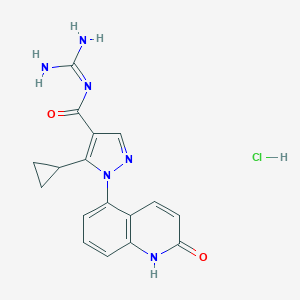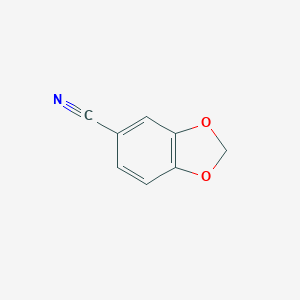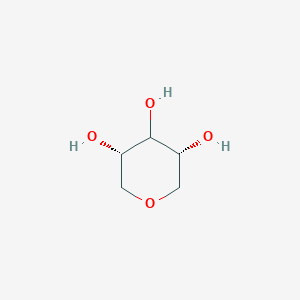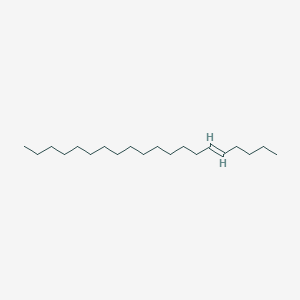
(E)-icos-5-ene
Overview
Description
(E)-icos-5-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a double bond between the fifth and sixth carbon atoms from one end, making it an alkene. This compound is also known as (5E)-5-Icosene and has a molecular weight of 280.5316 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-icos-5-ene can be achieved through various methods, including the reduction of corresponding alkynes or the dehydrohalogenation of alkyl halides. One common method involves the hydrogenation of 1-eicosyne using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-eicosyne. This process is carried out in large reactors where the alkyne is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: (E)-icos-5-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eicosanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be hydrogenated to form eicosane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Substitution: 5-Chloro-eicosane or 5-Bromo-eicosane.
Scientific Research Applications
(E)-icos-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and polymers.
Biology: The compound is studied for its role in pheromonal communication in insects, particularly honey bees.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a component in lubricants.
Mechanism of Action
The mechanism of action of (E)-icos-5-ene in biological systems involves its interaction with specific receptors or enzymes. In honey bees, it acts as a pheromonal component, influencing behavior by binding to olfactory receptors. The exact molecular targets and pathways are still under investigation, but it is known to play a role in eliciting stinging behavior in worker bees.
Comparison with Similar Compounds
- 3-Eicosene, (E)-
- Eicosane
- 9-Octadecenamide
- Undecanoic acid
Comparison: (E)-icos-5-ene is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Compared to eicosane, which is fully saturated, this compound has a higher reactivity due to the presence of the double bond. Its role as a pheromonal component also sets it apart from other long-chain hydrocarbons .
Properties
IUPAC Name |
(E)-icos-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSGJWTKHSNMK-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880872 | |
| Record name | 5-eicosene, (e)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-30-6 | |
| Record name | 5-eicosene, (e)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


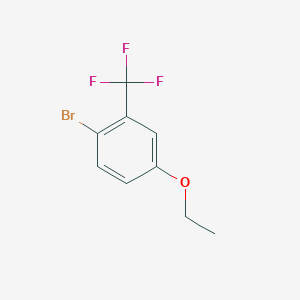

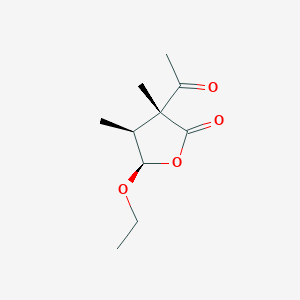
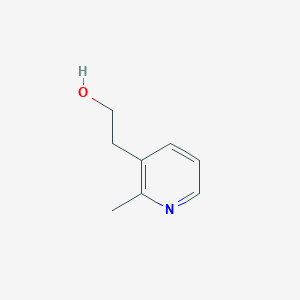

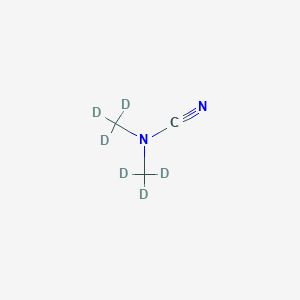
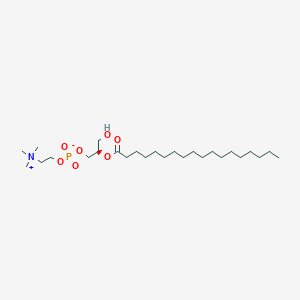
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

